Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Overview
Description
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane, also known as Dichloro(1,3-bis(diphenylphosphino)propane)digold, is a coordination compound with the empirical formula C27H26Au2Cl2P2. It is a solid catalyst used in various chemical reactions, particularly in gold-catalyzed transformations .
Synthesis Analysis
The synthesis of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane involves the reaction between CHLOROCARBONYL GOLD(I) and 1,3-Bis(diphenylphosphino)propane .
Molecular Structure Analysis
The molecular formula of Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is C27H26Au2Cl2P2. It consists of two gold atoms (Au), two chlorine atoms (Cl), and two diphenylphosphino groups (C6H5)2P attached to a central propane backbone. The compound forms a stable coordination complex .
Chemical Reactions Analysis
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane serves as a catalyst in various reactions, including Kumada coupling and Suzuki reactions. It also facilitates the conversion of enol ethers, dithioacetals, and vinyl sulfides to olefins .
Scientific Research Applications
Synthesis and Structural Characterization
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is utilized in the synthesis and structural characterization of various metal complexes. For instance, it has been used in synthesizing new polynuclear silver(I) complexes with 1,10-phenanthroline derivative and 1,3-bis(diphenylphosphino)propane, demonstrating topologically promising architectures formed through hydrogen bonds (Yuan et al., 2016).
Catalysis
This compound plays a significant role in catalysis. Palladium complexes of 2-pyridin-2-yl substituted 1,3-bis(diphenylphosphino)propane have been found to be highly active catalysts for the room-temperature copolymerization of carbon monoxide with ethene (Doherty et al., 2002).
Polymer Chemistry
In polymer chemistry, derivatives of bis(diphenylphosphino)propane have been used in Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes, demonstrating the effect of ligand on the polymerization process (Sui et al., 2015).
Spectroscopic Properties and Electrochemistry
The compound has applications in studying the spectroscopic properties and electrochemistry of metal complexes. For example, trans-[Ru(P-P)2Cl2] complexes have been characterized by their spectroscopic properties, providing insights into the electronic structures of these complexes (Al-Noaimi et al., 2013).
DNA Binding and Biological Activity
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane has been used in synthesizing complexes with potential DNA binding capabilities and biological activities. For instance, an improved synthetic route to a digold(I) DNA binder using this compound was reported, discussing its conformational flexibility and biological activity (Eggleston et al., 1985).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGWXOIOXYBFK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Au2Cl2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504777 | |
Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane | |
CAS RN |
72428-60-5 | |
Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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